1,1,1-Tribromo-3-chloropropan-2-ol

Description

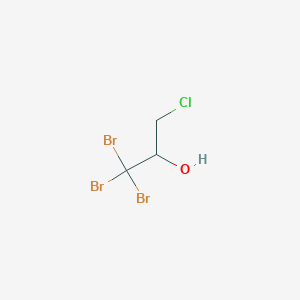

1,1,1-Tribromo-3-chloropropan-2-ol is a halogenated propanol derivative featuring three bromine atoms on the first carbon, a chlorine atom on the third carbon, and a hydroxyl group on the second carbon (structure: Br₃C–CH(OH)–CH₂Cl). This compound’s unique substitution pattern confers distinct physicochemical properties, including high molecular weight (calculated ~331.5 g/mol) and polarity due to the hydroxyl group.

Properties

CAS No. |

62872-18-8 |

|---|---|

Molecular Formula |

C3H4Br3ClO |

Molecular Weight |

331.23 g/mol |

IUPAC Name |

1,1,1-tribromo-3-chloropropan-2-ol |

InChI |

InChI=1S/C3H4Br3ClO/c4-3(5,6)2(8)1-7/h2,8H,1H2 |

InChI Key |

PDAVZQLYHNEBLU-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(Br)(Br)Br)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Tribromo-3-chloropropan-2-ol can be synthesized through the bromination of 3-chloropropan-2-ol. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions on the carbon chain .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired product with minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Tribromo-3-chloropropan-2-ol undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

Reduction Reactions: The compound can be reduced to form 3-chloropropan-2-ol by using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products:

Substitution: Formation of 1,1,1-tribromo-3-hydroxypropane.

Reduction: Formation of 3-chloropropan-2-ol.

Oxidation: Formation of 1,1,1-tribromo-3-chloropropan-2-one.

Scientific Research Applications

1,1,1-Tribromo-3-chloropropan-2-ol has several applications in scientific research:

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in the development of pharmaceuticals and as a precursor for active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 1,1,1-tribromo-3-chloropropan-2-ol involves its interaction with nucleophiles and electrophiles. The presence of multiple halogen atoms makes it a highly reactive compound. It can undergo nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1,1,1-Tribromo-3-chloropropan-2-ol with structurally or functionally related halogenated propanes and propanols, drawing from available evidence.

1,1,1-Trichloro-2-methyl-2-propanol

- Structure : Cl₃C–C(CH₃)(OH)–CH₃ (with ½ H₂O hydration) .

- Molecular Weight : 186.46 g/mol (hydrated form).

- Physical Properties :

- Boiling Point: 173–175°C

- Melting Point: 75–79°C

- Flash Point: 100°C

- Key Differences: The methyl group and trichloro substitution reduce polarity compared to the tribromo-chloro-propanol. Lower molecular weight (vs. ~331.5 g/mol for the target compound) suggests differences in volatility and solubility.

- Functional Impact : The hydroxyl group enables hydrogen bonding, but the methyl groups may hinder reactivity in nucleophilic substitutions compared to the less sterically hindered target compound.

1,2,3-Trichloropropane

- Structure : Cl–CH₂–CHCl–CH₂Cl .

- CAS : 96-18-4.

- Molecular Weight: 147.43 g/mol.

- Toxicology: Classified as a hazardous air pollutant due to carcinogenicity and organ toxicity .

- Key Differences :

- Lack of a hydroxyl group reduces polarity and water solubility.

- The target compound’s bromine substituents likely increase environmental persistence compared to trichloropropane’s higher volatility.

Chloropropylate

- CAS : 5836-10-2, 2921-88-2 .

- Functional Role : Acaricide (ester derivative of chlorinated propane).

- Key Differences :

- Ester functional group contrasts with the target compound’s alcohol group, altering reactivity (e.g., hydrolysis susceptibility).

- Likely lower acidity (pKa) compared to the hydroxyl-containing target compound.

3-Chloro-1-propene (Allyl Chloride)

- Structure : CH₂=CH–CH₂Cl .

- CAS : 107-05-1.

- Molecular Weight : 76.53 g/mol.

- Reactivity : Undergoes addition reactions (via alkene) and nucleophilic substitutions (via chloride).

- Key Differences :

- Unsaturation (C=C) enhances reactivity in polymerization, unlike the saturated target compound.

- Lower halogen content and molecular weight result in higher volatility.

Data Table: Comparative Properties

Research Findings and Implications

- Halogen Effects : Bromine’s higher atomic mass and lower electronegativity compared to chlorine may increase the target compound’s density and environmental persistence.

- Toxicity Considerations: While 1,2,3-Trichloropropane is carcinogenic , the target compound’s bromine content and hydroxyl group may alter metabolic pathways, warranting specific toxicological studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.